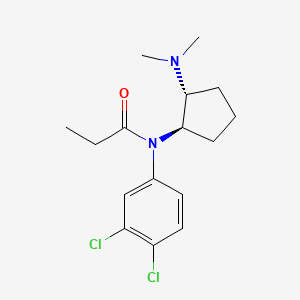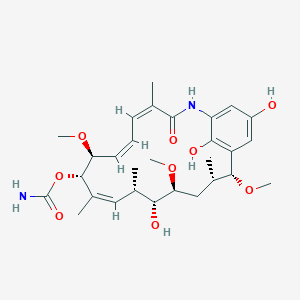
1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride
Übersicht
Beschreibung
1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride is a useful research compound. Its molecular formula is C24H33Cl2FN2 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Use in Oncology and Radiotracer Development
1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride, through its analogues, has potential applications in oncology and as a positron emission tomography (PET) radiotracer. Modifications to reduce lipophilicity have been explored, improving its suitability for diagnostic applications in cancer research. Notably, some analogues like compound (-)-(S)-9 have shown selectivity and minimal antiproliferative activity, making them promising for diagnostic applications in oncology (Abate et al., 2011).
Synthesis and Industrial Production
The synthesis process for related compounds, such as Flunarizine, a calcium channel blocker with various medical applications, has been explored. This research provides insights into the chemical synthesis processes applicable to similar compounds, including 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride (Shakhmaev et al., 2016).
Potential in Neuroleptic Agent Synthesis
The compound has relevance in the synthesis of neuroleptic agents, as demonstrated by research on related compounds. These studies provide a framework for understanding how 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride could be used in the development of new neuroleptic drugs (Botteghi et al., 2001).
Development of Dopamine Uptake Inhibitors
The compound's analogues have been explored for their potential as dopamine uptake inhibitors, offering insights into the development of treatments for conditions like depression or substance abuse disorders (Ironside et al., 2002).
Metabolic Studies
Studies on the metabolism of similar neuroleptic agents in rats and humans have been conducted, which can be crucial for understanding the pharmacokinetics and pharmacodynamics of 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride (Hawkins et al., 1977).
Evaluation of Antimicrobial Activity
Research into the antimicrobial properties of related compounds can be extrapolated to understand the potential antimicrobial applications of 1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride (Mishra et al., 2019).
Implications in Serotonin Reuptake Inhibition
Research on analogues of the compound has provided insights into their potential as serotonin-selective reuptake inhibitors (SSRIs). This has implications for developing new treatments for depression with potentially improved adverse reaction profiles (Dorsey et al., 2004).
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2.2ClH/c25-23-14-8-7-13-22(23)24(19-20-9-3-1-4-10-20)27-17-15-26(16-18-27)21-11-5-2-6-12-21;;/h1,3-4,7-10,13-14,21,24H,2,5-6,11-12,15-19H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRVSWLKAZEPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345761 | |
| Record name | 1-Cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(1-(2-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride | |
CAS RN |
2748592-60-9 | |
| Record name | 1-Cyclohexyl-4-[1-(2-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)
![1-Methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylicacid,methylester,monohydrochloride](/img/structure/B8100899.png)



![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B8100919.png)





